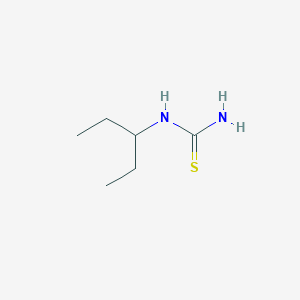

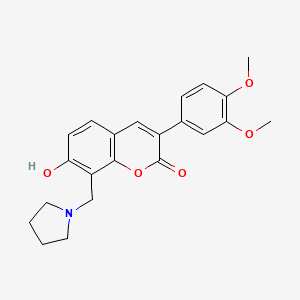

![molecular formula C12H19N3 B2733818 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 441064-90-0](/img/structure/B2733818.png)

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Übersicht

Beschreibung

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C12H19N3 . It belongs to the class of heterocyclic compounds known as imidazopyrazines .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of appropriate hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine . Another synthesis method involves the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to an imidazopyrazine ring . The InChI code for this compound is1S/C12H19N3/c1-2-9-5-8-4-6 (9)3-7-1/h4-5,7H,1-3H2 .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a structural motif that finds application in various synthetic organic chemistry processes. One notable method for preparing imidazo[1,5-a]pyrazines involves the Groebke–Blackburn–Bienaymé reaction, a multicomponent cyclization starting from an aminopyrazine, an aldehyde, and an isocyanide. This process has been scaled up to achieve high yield and excellent purity, demonstrating the scaffold's importance in drug development and industrial chemistry (Baenziger, Durantie, & Mathes, 2017). Additionally, the regioselectivity of 1,3-dipolar cycloadditions has been utilized to create antimicrobial and anti-inflammatory agents from pyrazole and pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).

Biological Activities and Pharmacological Potential

Research into the imidazo[1,5-a]pyrazine scaffold has also explored its biological activities. For instance, the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was optimized to investigate its effects in various solvents and conditions, aiming to leverage its pharmacological potential (Teng Da-wei, 2012). Moreover, novel benzimidazole-pyrazoline hybrid molecules, incorporating imidazo[1,5-a]pyrazine structures, were synthesized and demonstrated significant anti-diabetic activity, providing insights into the compound's utility in addressing metabolic disorders (Ibraheem et al., 2020).

Chemical Reactions and Mechanistic Insights

The chemical behavior of related structures has been studied, offering mechanistic insights. For example, reactions involving nitrenes derived from pyrazines have been explored, leading to the formation of various products through ring expansion and opening mechanisms, which could inform the synthesis of new compounds with the imidazo[1,5-a]pyrazine core (Addicott, Wong, & Wentrup, 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTRKYPGJUOXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C3N2CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441064-90-0 | |

| Record name | 3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

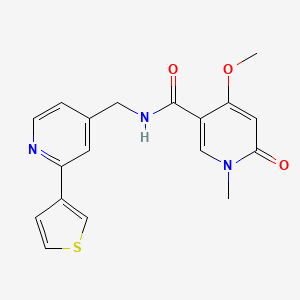

![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

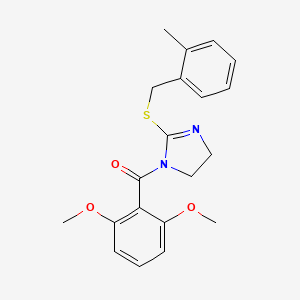

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)

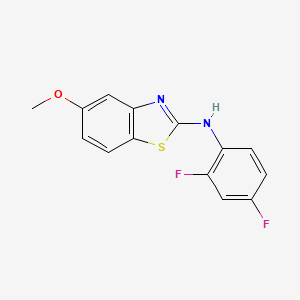

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)

![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)

![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)

![1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2733753.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)